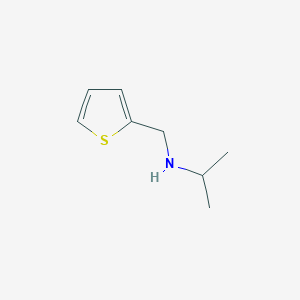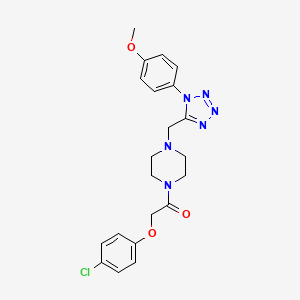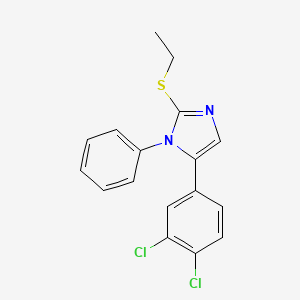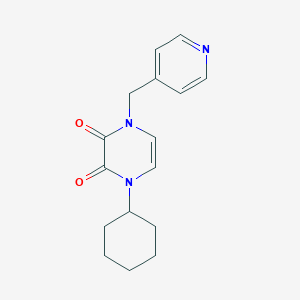
Propan-2-yl(thiophen-2-ylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C8H13NS . It is a derivative of amphetamine where the phenyl ring has been replaced by thiophene . It is a valuable intermediate in the development of new drugs .
Synthesis Analysis
The synthesis of thiophene derivatives, such as Propan-2-yl(thiophen-2-ylmethyl)amine, has been a topic of interest for medicinal chemists. Various strategies have been employed, including heterocyclization of different substrates . A specific synthesis method for Propan-2-yl(thiophen-2-ylmethyl)amine is not available in the literature, but it might involve similar strategies used for related compounds.Molecular Structure Analysis
The molecular structure of Propan-2-yl(thiophen-2-ylmethyl)amine consists of a thiophene ring attached to a propan-2-yl group through a methylene bridge . The molecular weight of this compound is 155.26 .Physical And Chemical Properties Analysis
Propan-2-yl(thiophen-2-ylmethyl)amine is a liquid at room temperature . The exact values for its density, boiling point, and melting point are not available in the literature .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
- Aleksandrov et al. (2020) studied the synthesis of N-(quinolin-5-yl)thiophene-2-carboxamide, derived from thiophene-2-carbonyl chloride in propan-2-ol, leading to the formation of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline. This compound underwent various electrophilic substitution reactions, demonstrating the reactivity of such compounds in chemical synthesis (Aleksandrov, Zablotskii, & El’chaninov, 2020).
DNA Binding and Gene Delivery
- Carreon et al. (2014) developed a water-soluble cationic polythiophene derivative that binds DNA, forming polyplexes. This derivative shows potential as a theranostic gene delivery vehicle (Carreon, Santos, Matson, & So, 2014).
Alkylation and Ring Closure Reactions
- Roman (2013) utilized a ketonic Mannich base derived from 2-acetylthiophene for various alkylation and ring closure reactions, generating a library of structurally diverse compounds (Roman, 2013).
Polymerization and Material Science
- Zhang et al. (2015) studied star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations under near-UV and visible LEDs. These compounds exhibited high polymerization efficiencies, offering applications in material science (Zhang, Sallenave, Bui, Dumur, Xiao, Graff, Gigmes, Fouassier, & Lalevée, 2015).
Corrosion Inhibition
- Gao, Liang, and Wang (2007) synthesized tertiary amines, including 1,3-di-amino-propan-2-ol derivatives, and evaluated their performance in inhibiting carbon steel corrosion. These compounds showed promise as anodic inhibitors, forming protective layers on metal surfaces (Gao, Liang, & Wang, 2007).
Antimicrobial Activity
- Arora et al. (2013) synthesized Schiff bases of 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes and evaluated their antimicrobial activities. These compounds demonstrated significant antimicrobial properties (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Chemical Amide Synthesis
- Mohy El Dine et al. (2015) used (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst for amide bond synthesis between carboxylic acids and amines. This method demonstrated efficiency in peptide synthesis (Mohy El Dine, Erb, Berhault, Rouden, & Blanchet, 2015).
Safety And Hazards
Zukünftige Richtungen
The future directions for research on Propan-2-yl(thiophen-2-ylmethyl)amine could involve further exploration of its synthesis methods, investigation of its biological activity, and development of its applications in medicinal chemistry. Given its structural similarity to amphetamine, it could potentially be explored for its psychoactive properties .
Eigenschaften
IUPAC Name |
N-(thiophen-2-ylmethyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-7(2)9-6-8-4-3-5-10-8/h3-5,7,9H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZIRJQKJYVJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl(thiophen-2-ylmethyl)amine | |
CAS RN |
259655-05-5 |
Source


|
| Record name | (propan-2-yl)(thiophen-2-ylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-allyl-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2466118.png)

![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2466125.png)

![4-[(Phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2466127.png)



![(3E)-3-{1-[(1,1-dioxidotetrahydrothiophen-3-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B2466134.png)

![3-[3-(5-methylfuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2466136.png)

![5-Chloro-1,3,6-trimethylpyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B2466138.png)